Phenyl-(3-phenylquinoxalin-2-yl)methanone

描述

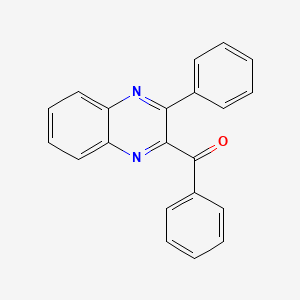

Structure

3D Structure

属性

IUPAC Name |

phenyl-(3-phenylquinoxalin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O/c24-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)22-17-13-7-8-14-18(17)23-20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPLYTPJGJDWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310694 | |

| Record name | phenyl-(3-phenylquinoxalin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5784-78-1 | |

| Record name | NSC230376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl-(3-phenylquinoxalin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Phenyl 3 Phenylquinoxalin 2 Yl Methanone and Analogues

Mechanistic Investigations of Cyclization and Condensation Pathways

The synthesis of the quinoxaline (B1680401) scaffold, the core of Phenyl-(3-phenylquinoxalin-2-yl)methanone, is most commonly achieved through a condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.govsapub.orgresearchgate.net This method is a versatile and widely used strategy for preparing a variety of 2,3-disubstituted quinoxalines. researchgate.net The reaction typically involves refluxing the reactants in a solvent like ethanol (B145695) or acetic acid. researchgate.net While effective, traditional methods often require high temperatures and long reaction times. nih.gov

The reaction mechanism is generally understood to proceed via an acid-catalyzed pathway. researchgate.net The process can be described in the following steps:

Activation of the Carbonyl Group: A catalyst, often an acid, activates one of the carbonyl groups of the 1,2-dicarbonyl compound (e.g., benzil), making it more susceptible to nucleophilic attack. researchgate.net

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine (B120857) acts as a nucleophile, attacking the activated carbonyl carbon.

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group, leading to a heterocyclic intermediate.

Dehydration: The intermediate subsequently undergoes dehydration, losing two molecules of water to form the stable aromatic quinoxaline ring. researchgate.net

Numerous catalysts have been developed to improve the efficiency and environmental friendliness of this condensation reaction, moving away from harsh conditions. These include organocatalysts like nitrilotris(methylenephosphonic acid), ionic liquids, and various Lewis acids, which can facilitate the reaction under milder conditions, often at room temperature and in greener solvents like water or ethanol. researchgate.netrsc.org For instance, using hexafluoroisopropanol (HFIP) as a solvent allows the reaction between benzil (B1666583) and o-phenylenediamine to proceed to a 95% yield within an hour at room temperature. nih.gov

The following table summarizes various catalytic systems used for the synthesis of 2,3-diphenylquinoxaline (B159395), an analogue of the title compound.

| Catalyst/System | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Hexafluoroisopropanol (HFIP) | HFIP | Room Temp, 1 hr | 95 | nih.gov |

| Bentonite Clay K-10 | Ethanol | Room Temp | High | nih.gov |

| Pyridine | THF | Room Temp, 2 hrs | Good | nih.gov |

| Ammonium Bifluoride (NH₄HF₂) | Aqueous Ethanol | Mild | 90-98 | rsc.org |

| Silica-supported Polyphosphoric Acid (SiO₂@PPA) | Not specified | Room Temp | 84-93 | researchgate.net |

Oxidative and Reductive Transformations

The quinoxaline ring can undergo various oxidative and reductive transformations. The nitrogen atoms in the quinoxaline ring can be oxidized to form N-oxides, which are important intermediates in their own right. mdpi.com Conversely, these N-oxides can be reduced back to the parent quinoxaline.

Quinoxaline N-oxides, particularly quinoxaline-1,4-dioxides (QdNOs), are a significant class of compounds, and their reduction (deoxygenation) is a key transformation. mdpi.com The N-oxide groups are often crucial for the biological activity of these molecules, and their removal can significantly alter their properties. nih.gov The reduction of QdNOs can proceed sequentially, first to the mono-N-oxide and then to the parent quinoxaline.

A variety of chemical reagents can accomplish this deoxygenation, including:

Catalytic hydrogenation

Complex metal hydrides

Trivalent phosphorus compounds

Titanium (III) chloride

Sodium hypophosphite mdpi.com

Enzymatic reduction is also a significant pathway for the metabolism of quinoxaline N-oxides. nih.govresearchgate.net For example, porcine aldehyde oxidase SsAOX1 has been identified as an enzyme capable of catalyzing the N-oxide reduction at the N1 position of several representative QdNOs. nih.govresearchgate.net The efficiency of this enzymatic reduction varies depending on the specific substituents on the quinoxaline ring. nih.gov

The kinetic parameters for the SsAOX1-catalyzed reduction of different quinoxaline-1,4-dioxides are presented below.

| Substrate | Kₘ (μM) | kcat/Kₘ (min⁻¹ μM⁻¹) | Reference |

|---|---|---|---|

| Quinocetone | 4.36 ± 0.56 | 1.94 ± 0.04 | nih.gov |

| Mequindox | 2.96 ± 0.51 | 1.27 ± 0.15 | nih.gov |

| Cyadox | 3.16 ± 0.48 | 0.43 ± 0.09 | nih.gov |

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of this compound is dictated by the electrophilic and nucleophilic centers within its structure. The quinoxaline ring system and the benzoyl substituent both contribute to its chemical behavior.

Nucleophilic Character: The two nitrogen atoms of the quinoxaline ring possess lone pairs of electrons, imparting nucleophilic character. This is evident in related quinoxaline structures, such as 3-phenylquinoxalin-2(1H)-one, where alkylation can occur at the nitrogen atom. nih.gov In the analogue 3-phenylquinoxaline-2(1H)-thione, the molecule exhibits ambident nucleophile behavior due to tautomerism between the thione and thiol forms, allowing for chemoselective alkylation at either the sulfur or nitrogen atoms depending on the nature of the electrophile. nih.gov

Electrophilic Character: The carbonyl carbon of the methanone (B1245722) group is a primary electrophilic site. It is susceptible to attack by various nucleophiles. Additionally, the carbon atoms of the quinoxaline ring, particularly C2 and C3, can exhibit electrophilic character, making them targets for nucleophilic substitution, especially if a good leaving group is present. The aromatic rings (both the phenyl substituent and the benzene (B151609) part of the quinoxaline) are susceptible to electrophilic aromatic substitution, with the existing substituents directing the position of incoming electrophiles.

Structural Diversification Approaches on the Quinoxaline Scaffold

The quinoxaline scaffold is a versatile platform for structural modification, allowing for the synthesis of a wide array of derivatives with diverse properties. nih.govnih.gov Several strategies are employed to achieve this structural diversification.

One primary approach is the initial condensation reaction itself, where varying the o-phenylenediamine and 1,2-dicarbonyl precursors allows for the introduction of different substituents at all positions of the quinoxaline core. nih.govnih.gov For example, using substituted o-phenylenediamines or different diketones leads to a library of functionalized quinoxalines. nih.gov

Another significant strategy is the late-stage functionalization of a pre-formed quinoxaline ring. researchgate.net This includes C-H functionalization, which has emerged as a powerful tool for directly modifying the scaffold. nih.gov For instance, Pd-catalyzed regioselective ortho-monohalogenation of 3-phenylquinoxalin-2(1H)-one has been demonstrated, where the nitrogen atom of the quinoxalinone acts as a directing group. researchgate.net Furthermore, multi-component reactions under metal-free conditions have been developed for the C-H trifluoroalkylation and alkylation of quinoxalin-2(1H)-ones. nih.gov

Alkylation at the nitrogen atom of quinoxalinone analogues is also a common method for diversification. nih.gov The reaction of 3-phenylquinoxalin-2(1H)-one with allyl bromide in the presence of potassium carbonate yields the N-alkylated product, 1-allyl-3-phenylquinoxalin-2(1H)-one. nih.gov

The table below outlines several methods for the structural diversification of the quinoxaline scaffold.

| Diversification Method | Substrate Type | Key Reagents/Catalyst | Position Functionalized | Reference |

|---|---|---|---|---|

| Condensation | 1,6-disubstituted-hexan-1,3,4,6-tetraones + diamines | Heat in Ethanol | C2, C3 | nih.gov |

| C-H Halogenation | 3-phenylquinoxalin-2(1H)-one | Pd-catalyst, N-halosuccinimides (NXS) | ortho-position of C3-phenyl group | researchgate.net |

| C-H Trifluoroalkylation | quinoxalin-2(1H)-one, alkene | K₂S₂O₈, CF₃SO₂Na | C3 | nih.gov |

| N-Alkylation | 3-phenylquinoxalin-2(1H)-one | Allyl bromide, K₂CO₃ | N1 | nih.gov |

| S-Alkylation/Amidation | 3-phenylquinoxaline-2(1H)-thione | Soft electrophiles (e.g., ethyl chloroacetate) | S-position at C2 | nih.gov |

Theoretical and Computational Chemistry Studies of Phenyl 3 Phenylquinoxalin 2 Yl Methanone and Its Analogues

Quantum Chemical Characterization

Quantum chemical methods are employed to elucidate the fundamental electronic structure and properties of molecules. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular geometry, which are essential for understanding a compound's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method for the computational study of quinoxaline (B1680401) derivatives due to its balance of accuracy and computational efficiency. researchgate.net Specifically, the hybrid B3LYP method combined with the 6-311G(d,p) basis set is frequently used to optimize the molecular geometry of these compounds in the gas phase. researchgate.netnih.gov

Studies on analogues such as 1-nonyl-3-phenylquinoxalin-2-one reveal that the phenyl-quinoxaline moiety is not planar. nih.gov For this analogue, the phenyl ring is inclined with respect to the quinoxaline ring system, with a calculated dihedral angle that shows good agreement with experimental data from X-ray crystallography. nih.gov For instance, in the solid state, the dihedral angle was found to be 20.40 (9)°. nih.gov Such calculations provide precise bond lengths and angles, which are typically in good agreement with experimentally determined structures. researchgate.net This non-planar conformation is a critical feature influencing the molecule's crystal packing and intermolecular interactions. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. wisdomlib.org The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and its tendency to undergo electronic transitions. nih.gov

DFT calculations are used to determine the energies of these orbitals. For 1-nonyl-3-phenylquinoxalin-2-one, a close analogue, the HOMO and LUMO are localized across the entire molecular system. nih.gov The calculated HOMO-LUMO energy gap for this molecule was found to be 3.8904 eV, suggesting significant electronic stability. nih.gov In comparison, the simpler parent structure, 2-phenylquinoxaline (B188063), was calculated to have a HOMO-LUMO energy gap of 4.26 eV. wisdomlib.org These values are crucial for predicting the electronic absorption spectra and assessing the potential of these compounds in optoelectronic applications. d-nb.info

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 1-nonyl-3-phenylquinoxalin-2-one | -6.1155 | -2.2251 | 3.8904 | nih.gov |

| 2-phenylquinoxaline | Not Specified | Not Specified | 4.26 | wisdomlib.org |

| Analogue 6 (A 2,3-diphenylquinoxaline (B159395) derivative) | -5.60 | -3.04 | 2.56 | d-nb.info |

| Analogue 7 (A 2,3-diphenylquinoxaline derivative) | -5.83 | -3.16 | 2.67 | d-nb.info |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It provides a detailed chemical picture of the interactions between filled donor orbitals (such as lone pairs or bonding orbitals) and empty acceptor orbitals (typically antibonding orbitals). researchgate.net

Spin-orbit coupling is an interaction that plays a critical role in the photophysical properties of molecules, particularly in processes involving a change in spin state, such as phosphorescence. The calculation of spin-orbit coupling constants helps in understanding the rates of intersystem crossing between singlet and triplet excited states. Based on a review of the available literature, specific theoretical studies detailing the calculation of spin-orbit coupling constants for Phenyl-(3-phenylquinoxalin-2-yl)methanone or its immediate analogues have not been identified.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to predict how a molecule will interact with other molecules, particularly biological macromolecules like proteins. These methods are fundamental in the field of drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. scienceopen.com This method is widely used to understand the binding mechanisms of potential drug candidates and to estimate their binding affinity.

Derivatives of the phenyl-quinoxaline scaffold have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. These simulations have identified several potential protein targets. For instance, various 2-phenylquinoxaline derivatives have been investigated as potential inhibitors of enzymes crucial for cancer cell survival, such as Fatty Acid Synthase (FASN) and human thymidylate synthase (hTS). nih.govnih.gov Docking studies reveal the specific binding modes of these compounds within the active sites of their target enzymes, identifying key amino acid residues involved in hydrogen bonding, hydrophobic, and electrostatic interactions. nih.gov Another study explored related compounds as potential inhibitors of Glucosamine-6-phosphate synthase, an enzyme relevant to antimicrobial activity. researchgate.netijpsi.org These simulations are essential for structure-activity relationship (SAR) analysis and for the rational design of more potent and selective inhibitors. nih.gov

| Compound Class / Analogue | Protein Target | Therapeutic Area | Source |

|---|---|---|---|

| 2-phenylquinoxaline carbonyl piperazine (B1678402) derivatives | Fatty Acid Synthase (FASN) | Anticancer | nih.gov |

| N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides | Human Thymidylate Synthase (hTS) | Anticancer | nih.gov |

| (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives | Glucosamine-6-phosphate synthase | Antimicrobial | researchgate.netijpsi.org |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational stability and binding interactions of this compound and its analogues. These simulations provide insights into the dynamic behavior of these molecules over time, which is crucial for understanding their biological activity.

MD simulations have been employed to explore the interaction motions and structural stability of quinoxaline derivatives when docked with biological targets. researchgate.net For instance, in studies of quinoxaline derivatives as potential inhibitors, MD simulations are used to assess the stability of the ligand-protein complex. tandfonline.comnih.gov The root-mean-square deviation (RMSD) of the protein-ligand complex is a key metric, with lower and more stable RMSD values indicating a well-equilibrated and stable binding pose. nih.gov For example, a potent quinoxalinone analogue demonstrated well-binding stability with lower RMSD compared to a less active analogue. nih.gov

Furthermore, MD simulations help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.netnih.gov The binding free energies can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). tandfonline.comnih.gov For a potent quinoxaline compound, these calculations revealed significant binding free energies, indicating strong and favorable interactions within the binding pocket. tandfonline.comnih.gov These simulations can reveal that the ligand is securely wrapped in the catalytic cavity of the target protein. rsc.org

The conformational stability of the quinoxaline derivatives themselves is also a subject of MD studies. The simulations can show how the molecule behaves in a solvent environment and whether it maintains a conformation that is favorable for binding to its target. This information is critical for the rational design of new analogues with improved stability and activity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.netsemanticscholar.org For this compound and its analogues, these studies provide a framework for designing more potent and selective molecules. researchgate.netnih.gov

SAR studies on quinoxaline derivatives have established that the substitution pattern on the phenyl ring significantly impacts their biological activity. researchgate.net For example, in a series of 3-phenylquinoxaline 1,4-di-N-oxide derivatives, the presence of methyl or methoxy (B1213986) groups at the 7-position and fluoro or chloro groups at the 4'-position of the phenyl ring were found to be crucial for their antimalarial activity. nih.gov These studies help in identifying key structural features and functional groups that are essential for the desired biological effect.

QSAR models take this a step further by developing mathematical relationships between the chemical structure and biological activity. researchgate.netcrpsonline.comnih.gov These models use molecular descriptors to quantify the physicochemical properties of the molecules and correlate them with their activity. researchgate.netresearchgate.net For quinoxaline derivatives, 3D-QSAR models have been developed to explain their observed activity against various targets. researchgate.netresearchgate.netnih.gov These models have shown good predictive capability, as indicated by statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.netnih.gov

The insights gained from SAR and QSAR studies are invaluable for the rational design of new this compound analogues with enhanced therapeutic potential. By understanding which structural modifications are likely to improve activity, researchers can focus their synthetic efforts on the most promising candidates.

Identification of Key Molecular Descriptors Influencing Activity

In the realm of QSAR modeling for this compound and its analogues, the identification of key molecular descriptors is a critical step in understanding the determinants of their biological activity. sapub.org These descriptors are numerical values that characterize the steric, electronic, and hydrophobic properties of the molecules.

Several studies on quinoxaline derivatives have highlighted the importance of various descriptors. For instance, 3D-QSAR studies have indicated that electrostatic and steric field descriptors are crucial in explaining the observed activity. researchgate.net This suggests that the shape and charge distribution of the molecule play a significant role in its interaction with the biological target.

Other important descriptors can include those related to the molecule's topology, electronic properties, and lipophilicity. mdpi.com For example, in some QSAR models for quinoxaline derivatives, descriptors related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies have been found to be significant, indicating the importance of electronic effects. Lipophilicity, often quantified as logP, is another common descriptor that influences a molecule's ability to cross cell membranes and reach its target.

The selection of the most relevant descriptors is typically achieved through statistical methods that identify which descriptors have the strongest correlation with the biological activity. nih.gov The resulting QSAR models not only provide a quantitative relationship between structure and activity but also offer insights into the mechanism of action at the molecular level.

Table 1: Key Molecular Descriptors in QSAR Studies of Quinoxaline Analogues

| Descriptor Type | Specific Descriptor | Influence on Activity |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule, affecting binding pocket fit. |

| Electronic | Dipole Moment | Influences long-range interactions with the target protein. |

| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons, important for charge-transfer interactions. | |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the binding site. |

| Topological | Wiener Index | Describes the branching of the molecular skeleton. |

Comparative Molecular Similarity Index Analysis (CoMSIA) in 3D-QSAR

Comparative Molecular Similarity Index Analysis (CoMSIA) is a powerful 3D-QSAR technique used to correlate the 3D structural features of molecules with their biological activities. mdpi.com This method is particularly useful for understanding the structure-activity relationships of this compound and its analogues. researchgate.net

CoMSIA calculates similarity indices at various grid points around a set of aligned molecules, considering five different physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. nih.govmdpi.com This provides a more detailed and intuitive picture of the molecular features that are important for activity compared to other methods like Comparative Molecular Field Analysis (CoMFA). nih.gov

For quinoxaline derivatives, CoMSIA models have been developed with good predictive ability. nih.gov For example, a CoMSIA model for a series of quinoxaline 1,4-di-N-oxides as antituberculosis agents yielded a high cross-validated correlation coefficient (q²) of 0.665 and a non-cross-validated correlation coefficient (r²) of 0.977. nih.gov These statistical values indicate a robust and predictive model.

The results of a CoMSIA study are often visualized as 3D contour maps. nih.govresearchgate.net These maps highlight regions in space where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a green contour map might indicate a region where bulky substituents are favored, while a blue contour map might suggest that an electropositive group would be beneficial. This visual feedback is invaluable for the rational design of new, more potent analogues. mdpi.com

Computational Prediction of Photophysical Properties

Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the photophysical properties of this compound and its analogues. researchgate.netnih.gov These studies provide a theoretical understanding of the electronic structure and optical behavior of these compounds, which is essential for their application in areas like organic electronics and as fluorescent probes. acs.org

DFT calculations are used to optimize the ground-state geometry of the molecules and to determine their electronic properties, such as the energies of the HOMO and LUMO. tandfonline.com The energy gap between the HOMO and LUMO is a key parameter that influences the electronic transitions and, consequently, the absorption and emission spectra of the molecule. researchgate.netnih.gov

TD-DFT is then employed to calculate the excited-state properties and to simulate the UV-visible absorption spectra. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational methodology. researchgate.net For quinoxaline derivatives, TD-DFT calculations have been shown to accurately predict the absorption wavelengths. researchgate.net

These computational studies can also provide insights into other photophysical properties, such as the nature of the electronic transitions (e.g., π-π* or n-π*), oscillator strengths, and the dipole moments of the ground and excited states. researchgate.net This information is crucial for understanding the factors that govern the fluorescence quantum yields and lifetimes of these compounds. By systematically modifying the molecular structure in silico and calculating the resulting photophysical properties, researchers can rationally design new quinoxaline derivatives with tailored optical characteristics for specific applications.

Computational Studies in Materials Science Contexts (e.g., electron transport properties)

Computational studies play a crucial role in evaluating the potential of this compound and its analogues as materials for organic electronics, particularly in applications such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.gov Quinoxaline derivatives are known to possess attractive electron-transporting properties, making them promising candidates for n-type materials in these devices. nih.gov

DFT calculations are widely used to investigate the electronic properties of these materials. researchgate.net By calculating the HOMO and LUMO energy levels, researchers can assess the suitability of a compound for use as an electron transport material. nih.govresearchgate.net A low-lying LUMO level is desirable for efficient electron injection from the cathode. nih.gov

Furthermore, computational methods can be used to predict the charge transport properties of these materials. The reorganization energy, which is the energy required for a molecule to relax its geometry after gaining or losing an electron, is a key parameter that influences the charge mobility. Lower reorganization energies are generally associated with higher charge mobilities. DFT calculations can provide reliable estimates of the reorganization energy for both electron and hole transport.

These computational studies provide valuable insights into the structure-property relationships of quinoxaline-based materials. nih.gov By understanding how modifications to the molecular structure affect the electronic and charge transport properties, researchers can design new materials with improved performance for a variety of applications in organic electronics. nih.gov

Applications in Materials Science and Advanced Technologies

Optoelectronic Materials Development

Quinoxaline (B1680401) derivatives are widely explored for their potential in optoelectronic applications due to their favorable electronic properties, thermal stability, and tunable emission characteristics.

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

The quinoxaline moiety is often incorporated into the design of emitters for OLEDs. In the context of Thermally Activated Delayed Fluorescence (TADF), which allows for harvesting of both singlet and triplet excitons to achieve high internal quantum efficiencies, quinoxaline derivatives can serve as the electron-acceptor part of a molecule. By pairing it with a suitable electron-donor, it is possible to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) states, a key requirement for efficient TADF. While no specific performance data for Phenyl-(3-phenylquinoxalin-2-yl)methanone in OLEDs or as a TADF emitter is available, the general strategy involves leveraging the electron-accepting nature of the quinoxaline core.

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the field of organic photovoltaics, quinoxaline-based materials have been investigated as both electron donors and acceptors. Their electron-accepting properties make them suitable for use as non-fullerene acceptors in bulk heterojunction solar cells. The ability to modify the quinoxaline structure allows for tuning of the LUMO (Lowest Unoccupied Molecular Orbital) energy level to optimize the open-circuit voltage of the solar cell. Research on quinoxaline-based copolymers has demonstrated their potential in achieving high power conversion efficiencies in OSCs.

Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline derivatives have been utilized as sensitizers in Dye-Sensitized Solar Cells. In a typical D-π-A (Donor-π bridge-Acceptor) sensitizer, the quinoxaline unit can function as the π-bridge or the acceptor. Its role is to facilitate efficient charge separation and injection into the semiconductor's conduction band (e.g., TiO2). The performance of such dyes is highly dependent on the molecular engineering of the entire structure to optimize light absorption and electrochemical properties.

Polymer Light-Emitting Diodes (PLEDs)

Similar to their application in small-molecule OLEDs, quinoxaline units can be incorporated into polymer backbones for use in Polymer Light-Emitting Diodes. These polymers can exhibit tunable emission colors and good charge transport properties. The quinoxaline moiety can enhance the electron affinity of the polymer, which is beneficial for creating efficient and stable PLEDs.

Semiconductor Applications

The electronic properties of quinoxaline derivatives also make them candidates for use in organic semiconductor devices.

Organic Field-Effect Transistors (OFETs) and N-type Semiconductor Development

The electron-deficient nature of the quinoxaline ring system makes it a promising candidate for the development of n-type organic semiconductors, which are essential for creating complementary circuits in organic electronics. By incorporating quinoxaline units into larger conjugated systems, it is possible to design materials with low-lying LUMO levels, facilitating electron injection and transport. While specific data for this compound in OFETs is not available, the general research direction for quinoxaline-based materials is focused on achieving high electron mobility and stability for n-channel transistor applications.

Advanced Functional Materials

The unique electronic properties of the quinoxaline heterocyclic system, characterized by its electron-deficient nature, make this compound and its derivatives highly attractive candidates for the development of advanced functional materials. The π-conjugated structure allows for effective charge transport and tunable photophysical properties, which are essential for a range of applications in materials science and advanced technologies.

Fluorescent and Electroluminescent Materials

The inherent π-deficient aromatic structure and high thermal stability of the quinoxaline core make it a valuable building block for fluorescent and electroluminescent materials, particularly for use in Organic Light-Emitting Diodes (OLEDs). Derivatives of this compound are investigated for their potential as both light-emitting dopants and electron-transporting materials within OLED device architectures.

The photophysical properties can be finely tuned by modifying the peripheral phenyl and benzoyl groups. These modifications can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby changing the emission color and quantum efficiency. For instance, quinoxaline-based materials have been developed as emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, potentially leading to near-100% internal quantum efficiency in OLEDs.

Research into various quinoxaline derivatives has demonstrated their capability to produce emissions across the visible and near-infrared (NIR) spectrum. Donor-acceptor type molecules, where the quinoxaline acts as the acceptor, can be designed to emit light from green to deep-red and NIR. In one study, a pyrazino[2,3-g]quinoxaline-based TADF emitter, when functionalized with donor groups, produced electroluminescence at 685 nm with a maximum external quantum efficiency (EQE) of 0.3%. Another derivative in the same study emitted even further in the NIR range at 780 nm. These findings highlight the versatility of the quinoxaline scaffold in creating materials for a new generation of displays and lighting technologies.

Below is a table summarizing the performance of selected quinoxaline-based emitters in OLEDs.

| Quinoxaline Derivative Type | Emission Wavelength (λEL) | Max. External Quantum Efficiency (EQEmax) | Reference |

|---|---|---|---|

| Pyrazino[2,3-g]quinoxaline-TADF (4DMAC-TPPQ) | 685 nm (Deep-Red) | 0.3% | beilstein-journals.org |

| Pyrazino[2,3-g]quinoxaline-TADF (4PXZ-TPPQ) | 780 nm (NIR) | 0.04% | beilstein-journals.org |

| Tetrahydrophenazine-based TADF (PXZ-TTPZ) | Not Specified | 15.3% | nih.gov |

Chemical and Biosensors

The electron-deficient quinoxaline ring system can readily interact with electron-rich chemical species, making it an excellent platform for designing chemosensors. This compound derivatives can be functionalized to create highly selective and sensitive sensors for detecting a variety of analytes, including metal ions, anions, and biologically relevant molecules. These sensors often operate via fluorescence or colorimetric changes upon binding with the target analyte.

Quinoxaline-based fluorescent sensors have been developed for the detection of hazardous metal ions like mercury (Hg²⁺). One such sensor, based on an acenaphtoquinoxaline scaffold, demonstrated a "switch-off" fluorescence response upon selectively binding to Hg²⁺ ions without interference from other metals. This sensing capability is critical for environmental monitoring and public health.

In the realm of biosensing, quinoxaline derivatives are explored for their ability to detect important biomolecules. For example, photoelectrochemical (PEC) sensors constructed from quinoxaline-based conjugated microporous polymers have shown high sensitivity and selectivity for dopamine (B1211576), a crucial neurotransmitter. One such sensor exhibited a wide linear detection range and a low detection limit of 0.007 μM, demonstrating its potential for clinical diagnostics. Furthermore, molecularly imprinted polymers featuring quinoxaline derivatives have been used to create electrochemical sensors for compounds like quinoxaline-2-carboxylic acid, with applications in food safety analysis.

The sensing mechanism often involves the modulation of intramolecular charge transfer (ICT) processes within the molecule upon interaction with the analyte, leading to observable changes in the absorption or emission spectra.

Electrochromic Devices

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical voltage. This property is utilized in applications like smart windows, auto-dimming mirrors, and low-power displays. The redox-active nature of the π-conjugated quinoxaline system makes it a promising candidate for the development of novel electrochromic materials.

Polymers incorporating quinoxaline derivatives have been synthesized and investigated for their electrochromic performance. These materials often employ a donor-acceptor (D-A) architecture, where the electron-accepting quinoxaline unit is paired with an electron-donating unit, such as 3,4-ethylenedioxythiophene (B145204) (EDOT). This D-A structure leads to a low band gap and facilitates the reversible redox reactions necessary for electrochromism.

The table below summarizes the electrochromic properties of some quinoxaline-based polymers.

| Polymer System | Color (Neutral State) | Color (Oxidized State) | Key Properties | Reference |

|---|---|---|---|---|

| Poly(5,8-bis(EDOT)-2,3-di(thiophen-2-yl)quinoxaline) (PDETQ) | Green | Transmissive | High optical contrast, excellent stability | acs.org |

| Poly(5,8-bis(EDOT)quinoxaline) (PDEQ) | Bluish-Green | Light Blue (Transmissive) | High optical contrast in visible and NIR | acs.org |

| Pyrrolo[1,2-α]quinoxaline-Triphenylamine (CF₃-PQ-TPA) | Yellow | Green/Blue | Excellent stability and reversibility | rsc.org |

Corrosion Inhibitors

The corrosion of metals is a significant industrial problem, and organic inhibitors are widely used to mitigate this issue. Quinoxaline derivatives have emerged as highly effective corrosion inhibitors, particularly for mild steel in acidic environments commonly found in industrial processes like acid pickling and cleaning. researchgate.netbldpharm.com

The effectiveness of this compound and related compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com This adsorption occurs through the interaction of the heteroatoms (nitrogen), the π-electrons of the aromatic rings, and the polar carbonyl group with the vacant d-orbitals of the iron atoms on the steel surface.

Studies on various quinoxaline derivatives have consistently shown high inhibition efficiencies. For instance, 1-dodecyl-3-phenylquinoxalin-2(1H)-one, a compound structurally similar to the subject of this article, demonstrated a maximum inhibition efficiency of 95.33% for carbon steel in a 1 M HCl solution at a concentration of just 0.001 M. rsc.org Electrochemical studies, such as potentiodynamic polarization, revealed that these molecules typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.org

The adsorption of these inhibitors on the metal surface generally follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules. rsc.org The strength and nature of this adsorption can be influenced by the specific substituents on the quinoxaline core, with theoretical studies confirming that the molecular structure plays a crucial role in the inhibitor's performance. rsc.org

The table below presents data on the corrosion inhibition efficiency of selected quinoxaline derivatives.

| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (η%) | Reference |

|---|---|---|---|---|---|

| 1-Dodecyl-3-phenylquinoxalin-2(1H)-one (QO12) | Carbon Steel | 1 M HCl | 0.001 M | 95.33% | rsc.org |

| 3-(4-methylstyryl)quinoxalin-2(1H)-one derivative (MeSQX) | Mild Steel | 1.0 M HCl | 0.001 M | 92% | |

| 3-(4-bromostyryl)quinoxalin-2(1H)-one derivative (BrSQX) | Mild Steel | 1.0 M HCl | 0.001 M | 89% | |

| 1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (PQDPP) | Mild Steel | 1 M HCl | Not Specified | Ranked as best inhibitor among three tested derivatives | acs.org |

Mechanistic Aspects of Biological Activity

Antiviral Activity Mechanisms

Quinoxaline (B1680401) derivatives have demonstrated a broad spectrum of antiviral activities, and their mechanisms of action are multifaceted, involving direct inhibition of viral components and modulation of host cellular processes.

Research has shown that certain arylquinoxaline derivatives can significantly inhibit the replication of Dengue virus (DENV). Specifically, compounds structurally related to Phenyl-(3-phenylquinoxalin-2-yl)methanone, such as (4-methoxyphenyl)(3-phenylquinoxalin-2-yl)methanone, have been found to potently inhibit DENV RNA expression in infected Huh-7 cells. nih.govmdpi.com This inhibitory action on viral RNA levels directly impacts the virus's ability to propagate. Further studies on related compounds have demonstrated a dose-dependent reduction in both viral protein and messenger RNA (mRNA) levels, indicating that the interference with the replication pathway is a key aspect of their antiviral effect. nih.govmdpi.com

Table 1: Antiviral Activity of Selected Quinoxaline Derivatives against DENV

| Compound | Target | Effect | Reference |

|---|---|---|---|

| (4-methoxyphenyl)(3-phenylquinoxalin-2-yl)methanone | DENV RNA Expression | Significant Inhibition | nih.gov |

This table is based on findings from studies on quinoxaline derivatives and their effects on Dengue virus.

The quinoxaline scaffold is a known pharmacophore for inhibiting crucial viral enzymes. conicet.gov.arresearchgate.net A notable target is the HIV reverse transcriptase (RT), an enzyme essential for the replication of the human immunodeficiency virus (HIV). conicet.gov.arresearchgate.netnih.gov Certain quinoxaline derivatives act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). conicet.gov.arasm.org These compounds bind to a hydrophobic pocket in the HIV-1 RT, inducing conformational changes that disrupt the enzyme's catalytic activity and, consequently, halt viral DNA synthesis. conicet.gov.arasm.orgnih.gov The high potency and selectivity of some quinoxaline derivatives for HIV-1 RT over HIV-2 RT highlight the specific nature of this interaction. asm.org This targeted inhibition of viral enzymes is a critical mechanism underlying the antiviral properties of this class of compounds. researchgate.netnih.gov

Beyond direct viral targets, some quinoxaline analogues exert their antiviral effects by modulating host cellular pathways that the virus exploits for its replication. For instance, the inhibitory effect on DENV replication by a related 3-arylquinoxaline derivative was found to be linked to the suppression of DENV-induced cyclooxygenase-2 (COX-2) expression. nih.govmdpi.com COX-2 is an enzyme involved in inflammatory processes, and its upregulation can create a more favorable environment for viral replication. By suppressing COX-2 expression, these compounds can indirectly inhibit viral propagation. nih.govmdpi.com Docking studies have suggested that these compounds can bind to the active site of COX-2, indicating a direct interaction. nih.gov This dual mechanism of targeting both viral and host factors is a significant advantage in antiviral therapy. Other quinoxaline derivatives have also been investigated for their ability to inhibit COX-2, suggesting a broader anti-inflammatory potential for this class of compounds. nih.govnih.gov

Anticancer and Antitumor Activity Mechanisms

The anticancer properties of this compound and its analogues are attributed to their ability to interfere with key signaling pathways that control cell growth, proliferation, and survival.

Quinoxaline derivatives are recognized as a crucial starting point for the development of anticancer drugs due to their ability to act as protein kinase inhibitors. ekb.egekb.eg These compounds often function as ATP-competitive inhibitors, targeting a wide range of kinases involved in cancer progression. ekb.egekb.eg

One of the key kinase families targeted by quinoxaline derivatives is the phosphoinositide 3-kinase (PI3K) family, particularly PI3Kγ, which plays a role in inflammation and cancer. nih.gov By inhibiting PI3K, these compounds can disrupt downstream signaling pathways, such as the Akt/mTOR pathway, which are critical for tumor cell growth and survival. nih.gov

Furthermore, quinoxaline derivatives have shown inhibitory activity against various tyrosine kinases. ekb.egnih.govgoogle.com This includes receptors like the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Met kinase, all of which are pivotal in tumor angiogenesis and metastasis. ekb.egekb.egvensel.org The inhibition of these tyrosine kinases can block the signaling cascades that promote the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen. ekb.egsemanticscholar.org

Table 2: Kinase Inhibition by Quinoxaline Derivatives

| Kinase Target | Class | Role in Cancer | Reference |

|---|---|---|---|

| PI3Kγ | Lipid Kinase | Cell growth, proliferation, survival | nih.gov |

| VEGFR | Tyrosine Kinase | Angiogenesis, tumor growth | ekb.egekb.eg |

| PDGFR | Tyrosine Kinase | Tumor development, metastasis | ekb.eg |

| c-Met Kinase | Tyrosine Kinase | Tumor progression | vensel.org |

This table summarizes various kinases targeted by quinoxaline derivatives, contributing to their anticancer activity.

The inhibition of kinase activity and other cellular targets by quinoxaline derivatives translates into potent antiproliferative effects against various cancer cell lines. nih.gov Studies have demonstrated that derivatives of 3-phenylquinoxaline exhibit significant cytotoxic activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. nih.govacs.org The antiproliferative activity is often dose-dependent, leading to a reduction in cancer cell viability. nih.gov

The underlying mechanisms for these antiproliferative effects can include the induction of apoptosis (programmed cell death). nih.gov Treatment of cancer cells with these compounds has been shown to cause significant morphological changes, including nuclear disintegration and chromatin fragmentation, which are hallmarks of apoptosis. nih.gov By triggering apoptosis, these compounds can effectively eliminate cancer cells. nih.gov

The biological profile of this compound is characterized by its interactions with various microbial and enzymatic systems. The following sections detail the mechanistic insights into its antimicrobial and enzyme-inhibiting properties.

Antibacterial Action against Gram-Positive and Gram-Negative Organisms

While direct studies on the antibacterial mechanism of this compound are not extensively available, research on quinoxaline derivatives provides significant insights into their potential modes of action. Quinoxaline compounds are known to exhibit a broad spectrum of biological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov

For instance, certain novel quinoxalinone derivatives have been synthesized and screened for their antimicrobial properties. mdpi.com One study reported that a synthesized bis Schiff base derivative of a methanone (B1245722) compound showed slight antibacterial activity against Staphylococcus aureus at a concentration of 100 µg/mL, but no activity against other Gram-positive and Gram-negative bacteria. mdpi.com Another study on newly synthesized 2-phenylquinoline-4(3H)-one derivatives demonstrated that some of these compounds exhibit highly effective antibacterial activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). orientjchem.org

Furthermore, a series of quinoxaline derivatives were designed and evaluated as antimicrobial agents against plant pathogenic bacteria, with some compounds showing significant in vitro antibacterial activity. rsc.org The general understanding is that the planar quinoxaline ring can intercalate with bacterial DNA, disrupting replication and transcription processes. Additionally, these compounds may inhibit essential bacterial enzymes, leading to cell death. The specific substitutions on the quinoxaline ring and the phenylmethanone moiety are crucial in determining the potency and spectrum of antibacterial action.

Antifungal Properties

The antifungal properties of this compound and its analogs are an area of active investigation. Quinoxaline derivatives have been reported to possess significant antifungal activity. nih.gov For example, a study on (3-(2-Chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives showed that they exhibit very good antifungal activities, with one compound being more effective than the standard drug Fluconazole. researchgate.netijpsi.org

Research on other quinoxaline derivatives has also demonstrated their potential as antifungal agents. For instance, (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives have been synthesized and evaluated for their in vitro antifungal activities against Rhizoctonia solani, with one compound showing more potent activity than the commercial fungicide carbendazim. nih.gov Another novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, has shown promising antifungal activity against different Candida species. nih.gov The proposed mechanism for the antifungal action of quinoxaline derivatives often involves the inhibition of fungal-specific enzymes or disruption of the fungal cell membrane integrity.

Antimycobacterial Efficacy

The potential of this compound and related structures as antimycobacterial agents is an emerging area of research. While direct data on this specific compound is limited, studies on other methanone and quinoxaline derivatives have shown promising results against Mycobacterium tuberculosis.

A series of pyrazoline derivatives containing a methanone moiety were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Two compounds, 4-aminophenyl-3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazol-2-ylmethanone and 4-aminophenyl-6,7-dimethoxy-3-phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazol-2-ylmethanone, were identified as the most active agents with a minimum inhibitory concentration (MIC) of 10 μg/mL. nih.gov

Furthermore, novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues have been synthesized and shown to have moderate to high inhibitory activities against both Mycobacterium tuberculosis (MTB) H(37)Rv and isoniazid-resistant M. tuberculosis (INHR-MTB). nih.gov Another study focused on 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines as potent inhibitors of mycobacterial ATP synthase, highlighting the potential of phenyl-substituted heterocyclic compounds in targeting essential mycobacterial enzymes. mdpi.com These findings suggest that the phenylmethanone and phenylquinoxaline components could contribute to antimycobacterial activity, likely through the inhibition of critical enzymes necessary for the survival of M. tuberculosis.

Other Enzymatic Inhibition Mechanisms

Beyond its antimicrobial activities, this compound and its analogs have been investigated for their ability to inhibit other key enzymes involved in various physiological processes.

Alpha-Amylase Inhibition

Recent studies have explored the potential of quinoxaline derivatives as inhibitors of α-amylase, an enzyme crucial for carbohydrate digestion. A variety of 2-aryl quinoxaline derivatives were synthesized and evaluated for their inhibitory activity against α-amylase. The results indicated that these synthetic derivatives possess enhanced inhibitory potential against the enzyme, with some compounds showing activity at nanomolar concentrations. nih.gov For example, one particular compound exhibited a much superior IC50 value (294.35 nM) against α-amylase compared to standard inhibitors. nih.gov

Another study on new quinoxaline–isoxazole derivatives also reported their potential as α-amylase inhibitors. nih.gov The inhibitory activity of these compounds suggests that the quinoxaline scaffold can be a promising framework for the design of new antidiabetic agents. The mechanism of inhibition is thought to involve the binding of the quinoxaline derivative to the active site of the α-amylase enzyme, thereby preventing the breakdown of complex carbohydrates into simple sugars.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Quinoxaline derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a critical role in the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease.

A study on 2-phenylquinoxaline (B188063) analogues revealed their selective inhibitory activity against butyrylcholinesterase. mdpi.com In this research, modifications to the 2-phenyl group with either electron-withdrawing or electron-donating groups resulted in compounds with moderate butyrylcholinesterase inhibitory activity, with IC50 values ranging from 7.7 to 57.1 µM. mdpi.com Interestingly, these 2-phenyl quinoxaline analogues were found to be inactive against acetylcholinesterase. mdpi.com However, another study reported for the first time moderate to potent acetylcholinesterase inhibitory activity of other quinoxaline analogues. mdpi.com

The substitution on the quinoxaline ring plays a significant role in the inhibitory activity. For instance, the substitution of a quinoxaline with a 2-phenyl group led to an increase in butyrylcholinesterase inhibitory activity. mdpi.com The mechanism of inhibition is believed to involve the binding of the quinoxaline derivatives to the active site of the cholinesterase enzymes, thereby preventing the hydrolysis of acetylcholine. Some functionalized acridine (B1665455) and quinoline (B57606) analogs have been shown to act as dual binding inhibitors, occupying both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. hilarispublisher.com

D-Amino Acid Oxidase Inhibition

This compound and related quinoxaline derivatives have been investigated for their potential to inhibit D-Amino Acid Oxidase (DAAO), a flavoenzyme responsible for the oxidative deamination of D-amino acids. nih.gov The inhibition of DAAO is a therapeutic strategy, particularly in neuropsychiatric disorders such as schizophrenia, as it can lead to an increase in the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Enhanced D-serine levels can potentiate NMDA receptor function, which is often hypoactive in schizophrenic patients. nih.govnih.gov

Research into DAAO inhibitors has identified that many are small, polar molecules that bind to the active site of the enzyme. nih.gov However, a newer class of larger, more lipophilic inhibitors has emerged that interact with a lid-like loop structure (residues 218-224) at the entrance of the active site. nih.gov This interaction is thought to induce a conformational change that prevents substrate access. While direct studies on this compound's DAAO inhibitory mechanism are not extensively detailed in the provided context, the inhibitory activity of structurally related quinoxaline-2,3-diones suggests a potential for this class of compounds to act as DAAO inhibitors. dntb.gov.ua The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). For instance, 5-methylpyrazole-3-carboxylic acid was identified as a moderately potent inhibitor of human DAAO with an IC50 of 0.9µM. nih.gov Another potent inhibitor, 3-hydroxyquinolin-2-(1H)-one, exhibited an IC50 of 4nM. nih.gov

Table 1: D-Amino Acid Oxidase (DAAO) Inhibition by Various Compounds

| Compound | IC50 | Target Organism/Enzyme Source | Reference |

|---|---|---|---|

| 5-methylpyrazole-3-carboxylic acid | 0.9 µM | Human DAAO | nih.gov |

| 3-hydroxyquinolin-2-(1H)-one | 4 nM | Human DAAO | nih.gov |

Anti-inflammatory and Antioxidant Mechanisms

Quinoxaline derivatives have demonstrated significant anti-inflammatory and antioxidant properties. The anti-inflammatory activity is often evaluated using models such as carrageenan-induced rat paw edema. nih.gov In this model, certain ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives have shown notable inhibition of edema, with one compound exhibiting a potent 56.1% inhibition. nih.gov The mechanism of anti-inflammatory action is linked to the inhibition of enzymes involved in the inflammatory cascade, such as lipoxygenases. nih.gov For example, the aforementioned potent compound also demonstrated promising in vitro inhibition of soybean lipoxygenase with an IC50 value of less than 1µM. nih.gov

The antioxidant mechanism of quinoxaline compounds is attributed to their ability to scavenge free radicals. mdpi.com This free radical scavenging activity is a key component in mitigating oxidative stress, which is implicated in a wide range of pathological conditions. mdpi.commdpi.com The antioxidant capacity can be assessed through various assays, including the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) decoloration assay and the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay. mdpi.com The multifaceted nature of these compounds, exhibiting both anti-inflammatory and antioxidant effects, suggests their potential in addressing diseases where both inflammation and oxidative stress play a crucial role. mdpi.com

Table 2: Anti-inflammatory and Antioxidant Activity of Quinoxaline Derivatives

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| Ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivative (Compound 2a) | Carrageenan-induced rat paw edema | 56.1% inhibition | nih.gov |

| Ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivative (Compound 2a) | Soybean lipoxygenase inhibition | IC50 < 1µM | nih.gov |

| (Z)-N-benzyl-1-(2-(3-(piperidin-1-yl)propoxy)phenyl)methanimine oxide | ABTS•+ scavenging activity | 19% | mdpi.com |

Antimalarial and Antiprotozoal Mechanisms

Quinoxaline derivatives have emerged as a promising class of compounds with broad-spectrum antiprotozoal activity, including efficacy against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov The mechanism of action for their antiprotozoal effects is believed to involve the inhibition of key parasitic enzymes. nih.gov For instance, in silico studies suggest that these compounds may target enzymes crucial for the parasite's metabolism and survival, such as triosephosphate isomerase in T. vaginalis (TvTIM) and thioredoxin reductase in E. histolytica (EhTrxR). nih.gov By inhibiting these enzymes, the compounds can disrupt the parasite's energy production and redox homeostasis. nih.gov

The introduction of a phenyl ring at the 3-position of the quinoxaline scaffold has been noted to influence the antiprotozoal activity. nih.gov Structure-activity relationship studies have shown that while some substitutions enhance activity, the presence of multiple bulky groups at positions 2 and 3 can sometimes be detrimental. nih.gov For example, the introduction of a phenyl ring at the 3-position in one series of compounds resulted in a 1.5-fold decrease in activity against G. lamblia. nih.gov Nevertheless, many quinoxaline derivatives exhibit potent activity, with IC50 values in the nanomolar range against various protozoa. nih.gov

Table 3: Antiprotozoal Activity of Quinoxaline Derivatives

| Protozoan | Compound/Derivative | IC50 (nM) | Reference |

|---|---|---|---|

| Giardia lamblia | T-138 | < 48.99 | nih.gov |

| Giardia lamblia | T-139 | < 48.99 | nih.gov |

| Giardia lamblia | T-142 | < 48.99 | nih.gov |

| Giardia lamblia | Metronidazole (reference drug) | 1150.97 | nih.gov |

| Giardia lamblia | Albendazole (reference drug) | 48.99 | nih.gov |

Receptor Modulation Mechanisms (e.g., GABAA receptor agonism, α4β2 nicotinic receptor agonism)

The quinoxaline scaffold is also a component of molecules designed to modulate the activity of various neurotransmitter receptors. Specifically, derivatives have been explored for their interaction with nicotinic acetylcholine receptors (nAChRs), which are important targets for various neurological and psychiatric conditions. caltech.edu The α4β2 nAChR subtype is particularly relevant for nicotine (B1678760) addiction, and partial agonists of this receptor are considered a promising therapeutic strategy for smoking cessation. nih.gov

Partial agonists at the α4β2 nAChR can elicit a moderate and sustained release of dopamine (B1211576) in the brain's reward pathways, which helps to alleviate withdrawal symptoms during smoking cessation attempts. nih.gov At the same time, they occupy the receptor and block the rewarding effects of nicotine from tobacco use. nih.gov While direct evidence for this compound's activity at these receptors is not specified, the broader class of nicotinic compounds, some with structural similarities, have been shown to act as agonists or antagonists at various nAChR subtypes. caltech.edu For instance, one compound was found to be a partial agonist for the α-CtxMII-resistant (α4β2) component with an efficacy of 28% that of nicotine and an EC50 value of 0.034 µM. caltech.edu Another novel agonist, TC299423, displayed an EC50 of 30–60 nM for α6β2 nAChRs. frontiersin.org

Table 4: Activity of Nicotinic Acetylcholine Receptor (nAChR) Modulators

| Compound | Receptor Subtype | Activity | EC50/Potency | Reference |

|---|---|---|---|---|

| Compound 1 | α4β2* | Partial Agonist | 0.034 µM | caltech.edu |

| TC299423 | α6β2* | Agonist | 30-60 nM | frontiersin.org |

| TC299423 | α4β2* | Agonist | 2.5-fold less potent than at α6β2* | frontiersin.org |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of quinoxalines often involves condensation reactions that may require harsh conditions, toxic catalysts, or lengthy reaction times. The future of synthesizing Phenyl-(3-phenylquinoxalin-2-yl)methanone and related quinoxaline (B1680401) ketones lies in the development of novel and sustainable synthetic methodologies that align with the principles of green chemistry.

Emerging strategies focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. Key areas of development include:

Mechanochemistry: Ball milling and other mechanochemical techniques offer a solvent-free or low-solvent approach to chemical synthesis. farmaceut.org This method uses mechanical force to induce chemical reactions, often with improved yields and reduced reaction times compared to conventional solution-based methods. farmaceut.org

Photocatalysis: Visible-light-induced photocatalysis is a rapidly advancing field that can facilitate the synthesis of complex organic molecules under mild conditions. nih.gov The use of metal-free organic photocatalysts is particularly attractive for the sustainable synthesis of quinoxaline derivatives. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to higher yields and cleaner reaction profiles in shorter timeframes. ontosight.ai This technique has been successfully applied to the one-pot synthesis of various quinoxaline derivatives. ontosight.ai

Reactions in Green Solvents: The use of water, ethanol (B145695), and other environmentally friendly solvents is a cornerstone of green chemistry. johnshopkins.edu Research is ongoing to develop efficient synthetic routes for quinoxalines in these benign media, often coupled with the use of recyclable catalysts. johnshopkins.edu

These sustainable approaches are not only environmentally responsible but also offer practical advantages in terms of cost-effectiveness and scalability, paving the way for the broader availability of this compound and its analogs for further research and application.

Advanced Computational Design and High-Throughput Screening of Quinoxaline Ketones

The convergence of computational chemistry and high-throughput screening (HTS) is set to revolutionize the discovery and optimization of quinoxaline ketones with desired properties. These in silico and rapid experimental techniques allow for the efficient exploration of vast chemical spaces, accelerating the identification of lead compounds for various applications.

Advanced Computational Design is being employed to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of quinoxaline derivatives with their biological activities, such as anticancer or antimicrobial effects. nih.govnih.gov These models can predict the potency of new, unsynthesized compounds, guiding synthetic efforts towards more promising candidates. nih.gov

Elucidate Binding Mechanisms: Molecular docking simulations provide insights into the binding modes of quinoxaline ketones with specific biological targets, such as enzymes or receptors. farmaceut.orgnih.gov This information is crucial for the rational design of more potent and selective inhibitors. nih.gov

In Silico ADMET Profiling: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. Computational tools can assess the drug-likeness of virtual compounds, helping to prioritize those with favorable pharmacokinetic and safety profiles. farmaceut.org

High-Throughput Screening (HTS) complements computational design by enabling the rapid experimental evaluation of large libraries of compounds. A notable advancement is the use of microdroplet reactions coupled with mass spectrometry, which allows for the ultra-fast optimization of reaction conditions for quinoxaline synthesis and the screening of compound libraries for desired activities. nih.govnih.goved.ac.uk This synergy between computational prediction and experimental validation will undoubtedly accelerate the discovery of novel quinoxaline ketones with tailored functionalities.

Exploration of Multifunctional Quinoxaline-Based Materials with Tunable Properties

The unique electronic and photophysical properties of the quinoxaline core make it an attractive building block for the development of advanced functional materials. Future research will focus on creating multifunctional materials based on this compound and its derivatives, where multiple properties can be tuned through precise molecular engineering.

Key areas of exploration include:

Organic Electronics: Quinoxaline derivatives are being investigated as electron-transporting materials in organic light-emitting diodes (OLEDs) and as components of organic field-effect transistors (OFETs) and organic solar cells. johnshopkins.eduacs.org Their structural versatility allows for the fine-tuning of their electronic properties to optimize device performance. acs.org

Photochromic and Thermochromic Materials: The ability of certain quinoxaline derivatives to change color in response to light (photochromism) or heat (thermochromism) opens up possibilities for their use in smart windows, sensors, and data storage. ed.ac.ukresearchgate.net The stimuli-responsive nature of these materials is a key area of ongoing research. ed.ac.uk

Luminescent Materials: The inherent fluorescence of many quinoxaline compounds makes them suitable for applications in chemical sensing and bio-imaging. Research is focused on developing quinoxaline-based probes with high sensitivity and selectivity for specific analytes or biological targets.

The ability to tune the optical and electronic properties of these materials by modifying the substituents on the quinoxaline and phenyl rings of this compound is a significant advantage that will drive future innovations in materials science.

Elucidation of Complex Biological Interaction Networks at a Molecular Level

While the biological activities of many quinoxaline derivatives have been established, a deeper understanding of their interactions within complex biological systems is crucial for their development as therapeutic agents. Future research will move beyond single-target interactions to elucidate the broader biological interaction networks of compounds like this compound at a molecular level.

This will involve the application of systems biology approaches, including:

Proteomics: Analyzing the changes in the entire proteome of a cell or organism upon treatment with a quinoxaline derivative can reveal the compound's mechanism of action and identify its primary and off-target effects. nih.goved.ac.uk For instance, proteomic studies on Entamoeba histolytica treated with quinoxaline derivatives identified alterations in proteins related to the cytoskeleton, intracellular traffic, and redox homeostasis, providing a comprehensive view of the compounds' anti-parasitic effects. nih.goved.ac.uk

Transcriptomics: Studying the changes in gene expression profiles in response to a quinoxaline compound can provide insights into the cellular pathways that are modulated. This can help in understanding the compound's mode of action and in identifying potential biomarkers for its efficacy.

Network Pharmacology: This approach integrates information on drug-target interactions, protein-protein interaction networks, and disease pathways to build a comprehensive picture of how a drug exerts its effects on a systems level. This can help in identifying synergistic drug combinations and in predicting potential side effects.

By employing these advanced techniques, researchers can move from a reductionist to a holistic understanding of the biological effects of this compound and other quinoxaline ketones. This will be instrumental in the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. The elucidation of these complex molecular interactions will ultimately pave the way for the translation of promising quinoxaline compounds from the laboratory to clinical applications.

常见问题

Q. What experimental methods are recommended for synthesizing Phenyl-(3-phenylquinoxalin-2-yl)methanone and its derivatives?

The synthesis typically involves coupling reactions between quinoxaline precursors and aromatic ketones. For example, McMurry coupling reactions (using TiCl₄/Zn as a reductant) can generate diaryl methanone derivatives by cross-coupling aldehydes or ketones under inert conditions . Specific derivatives, such as indoloquinoxaline analogs, may require cyclization steps using catalysts like Pd(PPh₃)₄ or CuI in the presence of ligands (e.g., 1,10-phenanthroline) to achieve regioselectivity . Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/EtOAc gradient) are standard.

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like DCM/hexane. Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and structures are solved using direct methods in SHELXS or SHELXD . Refinement with SHELXL includes modeling thermal displacement parameters and validating bond lengths/angles against the Cambridge Structural Database (CSD). Hirshfeld surface analysis in CrystalExplorer can further quantify intermolecular interactions (e.g., π-π stacking, C–H···O bonds) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm proton environments and substituent positions.

- FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~1500–1600 cm⁻¹ (quinoxaline C=N/C=C) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced Research Questions

Q. How can photophysical properties like aggregation-induced emission (AIE) be analyzed for this compound?

- Fluorescence Spectroscopy : Measure emission spectra in solvents of varying polarity (e.g., THF, DMSO) and in solid state. AIE-active compounds show enhanced emission upon aggregation (e.g., in THF/water mixtures with >70% water fraction) .

- Quantum Yield Calculation : Use an integrating sphere with a reference standard (e.g., quinine sulfate).

- Time-Dependent DFT (TD-DFT) : Model excited-state transitions using Gaussian09 with B3LYP/6-31G(d) basis sets to correlate experimental and theoretical λmax values .

Q. How can conformational analysis resolve contradictions in crystallographic data?

For non-planar quinoxaline rings, Cremer-Pople puckering parameters (q, θ, φ) quantify out-of-plane deviations . Apply these coordinates using Mercury or PLATON to compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p)). Discrepancies in torsion angles (e.g., C–C–N–C) may indicate dynamic disorder, requiring multipole refinement in OLEX2 .

Q. What strategies optimize electrochemical properties for applications in organic electronics?

- Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials in anhydrous acetonitrile (0.1 M TBAPF₆ as electrolyte). Calculate HOMO/LUMO levels using ferrocene as an internal reference .

- Doping Studies : Introduce electron-withdrawing groups (e.g., –NO₂) to lower LUMO or electron-donating groups (e.g., –OCH₃) to raise HOMO.

Q. How are computational methods used to predict reactivity in cross-coupling reactions?

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify reactive sites. For Suzuki-Miyaura coupling, calculate activation energies for transmetalation steps using M06-2X/def2-TZVP .

- NBO Analysis : Evaluate charge distribution to predict regioselectivity in nucleophilic/electrophilic attacks.

Data Analysis and Validation

Q. How to address outliers in refinement residuals during crystallographic analysis?

Q. What statistical metrics validate the reproducibility of synthetic yields?

- Design of Experiments (DoE) : Use a central composite design to optimize reaction variables (temperature, catalyst loading).

- ANOVA : Compare batch-to-batch yields (n ≥ 3) with p < 0.05 significance threshold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。